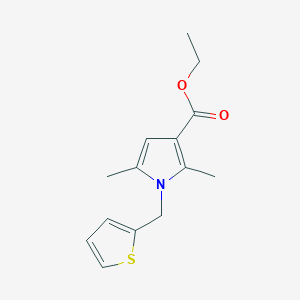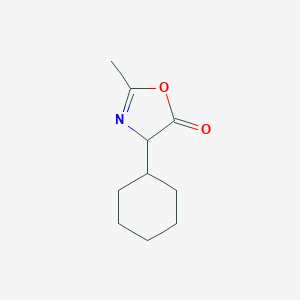
4-Cyclohexyl-2-methyloxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-2-methyloxazol-5(4H)-one, commonly known as Oxcarbazepine, is a chemical compound that belongs to the family of anticonvulsant drugs. It is used to treat epilepsy and bipolar disorder. Oxcarbazepine is a derivative of carbamazepine, and it has been found to be more effective and less toxic than carbamazepine.
Mecanismo De Acción
The exact mechanism of action of Oxcarbazepine is not fully understood. However, it is believed to work by blocking voltage-gated sodium channels in the brain, which reduces the excitability of neurons and prevents the spread of seizures. Oxcarbazepine has also been found to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain.
Efectos Bioquímicos Y Fisiológicos
Oxcarbazepine has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which reduces neuronal excitability. Oxcarbazepine has also been found to decrease the levels of glutamate, an excitatory neurotransmitter in the brain. This reduces the spread of seizures and prevents the development of epilepsy. Oxcarbazepine has also been found to have mood-stabilizing effects, which make it useful in the treatment of bipolar disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oxcarbazepine has several advantages for lab experiments. It has a low toxicity profile and is well-tolerated by most patients. It is also easy to administer and has a relatively long half-life. However, Oxcarbazepine has some limitations for lab experiments. It can interact with other drugs and can cause adverse reactions in some patients. It is also not effective in all types of seizures and may not be suitable for all patients.
Direcciones Futuras
There are several future directions for the study of Oxcarbazepine. One area of research is the development of new formulations of Oxcarbazepine that can be administered more easily and have fewer side effects. Another area of research is the investigation of Oxcarbazepine's potential use in the treatment of other neurological disorders, such as neuropathic pain and migraine. Additionally, there is a need for more research on the long-term effects of Oxcarbazepine and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 4-Cyclohexyl-2-methyloxazol-5(4H)-one involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with cyclohexanone in the presence of acetic anhydride and sulfuric acid. The reaction yields 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide, which is then converted to Oxcarbazepine by treatment with sodium hydroxide.
Aplicaciones Científicas De Investigación
Oxcarbazepine has been extensively studied for its anticonvulsant and mood-stabilizing properties. It has been found to be effective in the treatment of partial seizures, generalized tonic-clonic seizures, and bipolar disorder. Oxcarbazepine has also been studied for its potential use in the treatment of neuropathic pain, migraine, and trigeminal neuralgia.
Propiedades
Número CAS |
180200-83-3 |
|---|---|
Nombre del producto |
4-Cyclohexyl-2-methyloxazol-5(4H)-one |
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
4-cyclohexyl-2-methyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H15NO2/c1-7-11-9(10(12)13-7)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3 |
Clave InChI |
MSEORHZAIHXKLG-UHFFFAOYSA-N |
SMILES |
CC1=NC(C(=O)O1)C2CCCCC2 |
SMILES canónico |
CC1=NC(C(=O)O1)C2CCCCC2 |
Sinónimos |
5(4H)-Oxazolone, 4-cyclohexyl-2-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






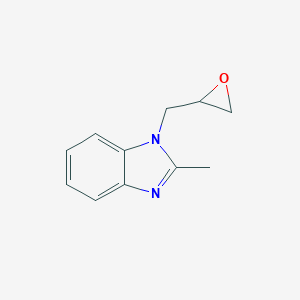

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)
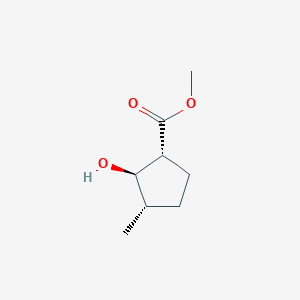
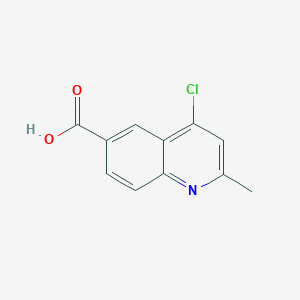
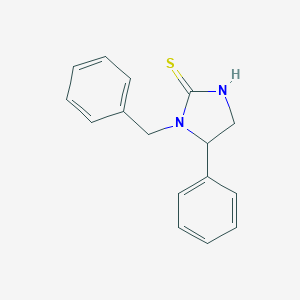
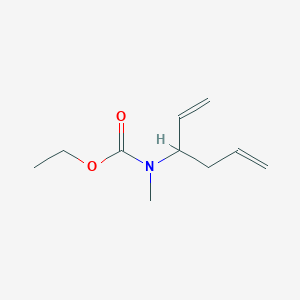
![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)
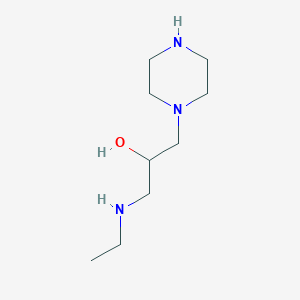
![Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-](/img/structure/B69376.png)
